molecular formula C10H16ClNO B13741372 Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride CAS No. 14611-66-6

Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride

Cat. No.: B13741372
CAS No.: 14611-66-6
M. Wt: 201.69 g/mol
InChI Key: LSBBSLQHYYGOSP-UHFFFAOYSA-N
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Description

Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. They are naturally occurring monoamine alkaloids and trace amines, which play a role in regulating neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method is the reaction of phenethylamine with an appropriate alkyl halide under basic conditions to introduce the alpha,alpha-dimethyl group. The beta-hydroxy group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation and oxidation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives and other complex organic molecules.

    Biology: Studied for its role in neurotransmission and its effects on the central nervous system.

    Medicine: Investigated for potential therapeutic applications, including its use as a stimulant and its effects on mood and cognition.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by interacting with neurotransmitter systems in the brain. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This regulation of monoamine neurotransmission leads to its stimulant effects on the central nervous system .

Comparison with Similar Compounds

Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride can be compared with other phenethylamine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .

Properties

CAS No.

14611-66-6

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(1-hydroxy-2-methyl-1-phenylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,11)9(12)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H

InChI Key

LSBBSLQHYYGOSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)[NH3+].[Cl-]

Origin of Product

United States

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